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Compound of Interest

Compound Name: Cyclohexane

Cat. No.: B10858432 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of cyclohexane and its key

derivatives: methylcyclohexane, cyclohexanol, bromocyclohexane, and cyclohexylamine. By

presenting key experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic

Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), this document

aims to serve as a valuable resource for the identification and structural elucidation of these

fundamental cyclic compounds.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for cyclohexane and its

derivatives. These values are essential for distinguishing between these compounds and for

understanding the influence of different functional groups on their spectroscopic properties.

Infrared (IR) Spectroscopy Data
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Compound Key IR Absorptions (cm⁻¹)
Functional Group
Vibration

Cyclohexane
2930-2850 (s, sharp), 1465-

1445 (m)
C-H stretch, C-H bend

Methylcyclohexane
2950-2845 (s, sharp), 1480-

1440 (m)
C-H stretch, C-H bend

Cyclohexanol
3600-3200 (s, broad), 2930-

2850 (s, sharp), 1075-1050 (m)

O-H stretch, C-H stretch, C-O

stretch

Bromocyclohexane
2930-2850 (s, sharp), 690-550

(m)
C-H stretch, C-Br stretch

Cyclohexylamine

3400-3250 (m, two bands for

primary amine), 2930-2850 (s,

sharp), 1650-1580 (m)

N-H stretch, C-H stretch, N-H

bend

¹H NMR Spectroscopy Data (CDCl₃, δ in ppm)
Compound Chemical Shift (δ) Multiplicity Assignment

Cyclohexane ~1.43 singlet -CH₂-

Methylcyclohexane 0.8-1.8 multiplet Ring -CH₂- and -CH-

~0.85 doublet -CH₃

Cyclohexanol 1.0-2.2 multiplet Ring -CH₂-

~3.6 multiplet -CH-OH

Variable singlet (broad) -OH

Bromocyclohexane 1.2-2.4 multiplet Ring -CH₂-

~4.1 multiplet -CH-Br

Cyclohexylamine 1.0-2.0 multiplet Ring -CH₂-

~2.6 multiplet -CH-NH₂

Variable singlet (broad) -NH₂
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¹³C NMR Spectroscopy Data (CDCl₃, δ in ppm)
Compound Chemical Shift (δ) Assignment

Cyclohexane ~27.1 -CH₂-

Methylcyclohexane ~35.4, 32.8, 26.5, 26.3, 22.8 Ring -CH₂- and -CH-

~22.8 -CH₃

Cyclohexanol ~70.0 -CH-OH

~35.5, 25.5, 24.5 Ring -CH₂-

Bromocyclohexane ~55.0 -CH-Br

~35.0, 27.0, 25.0 Ring -CH₂-

Cyclohexylamine ~51.0 -CH-NH₂

~36.0, 26.0, 25.0 Ring -CH₂-

Mass Spectrometry Data (m/z)
Compound Molecular Ion (M⁺) Key Fragment Ions

Cyclohexane 84 69, 56, 41

Methylcyclohexane 98 83, 69, 55

Cyclohexanol 100 82, 57, 44

Bromocyclohexane 162/164 (1:1 ratio) 83, 82

Cyclohexylamine 99 82, 56, 43

Experimental Protocols
Accurate and reproducible spectroscopic data is contingent upon meticulous experimental

technique. Below are generalized protocols for the acquisition of IR, NMR, and MS data for

cyclohexane and its derivatives.

Infrared (IR) Spectroscopy
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Sample Preparation: For liquid samples such as cyclohexane and its derivatives, the neat

liquid is typically used. A drop of the liquid is placed between two salt plates (e.g., NaCl or

KBr) to form a thin film. For solid derivatives, a KBr pellet or a Nujol mull can be prepared.

Instrument Setup: The IR spectrometer is purged with dry air or nitrogen to minimize

interference from atmospheric water and carbon dioxide. A background spectrum of the

clean salt plates (or KBr pellet) is recorded.

Data Acquisition: The prepared sample is placed in the spectrometer's sample compartment,

and the IR spectrum is recorded. The typical range for analysis is 4000-400 cm⁻¹.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-20 mg of the compound is dissolved in 0.5-1.0 mL of a

deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean NMR tube. Tetramethylsilane

(TMS) is often added as an internal standard (δ = 0.00 ppm).

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is

"locked" onto the deuterium signal of the solvent to maintain a constant field strength. The

field homogeneity is optimized by "shimming" the magnetic field.

¹H NMR Data Acquisition: A standard one-pulse experiment is typically used to acquire the

proton NMR spectrum. Key parameters to set include the spectral width, acquisition time,

and number of scans.

¹³C NMR Data Acquisition: A proton-decoupled pulse sequence is commonly used to acquire

the carbon-13 NMR spectrum, which results in a spectrum of singlets for each unique carbon

atom. A larger number of scans is typically required for ¹³C NMR due to the low natural

abundance of the ¹³C isotope.

Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce

the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the

internal standard.
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Mass Spectrometry (MS)
Sample Introduction: For volatile liquids like cyclohexane and its derivatives, direct injection

or gas chromatography-mass spectrometry (GC-MS) is commonly employed. A small amount

of the sample is injected into the instrument where it is vaporized.

Ionization: In the ion source, the vaporized molecules are bombarded with high-energy

electrons (typically 70 eV), causing them to ionize and form a molecular ion (M⁺) and various

fragment ions. This is known as electron ionization (EI).

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a

quadrupole or a time-of-flight analyzer), which separates the ions based on their mass-to-

charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded as a function of

their m/z ratio, generating a mass spectrum.

Visualizing Spectroscopic Workflows and
Relationships
The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship

between the techniques and the structural information they provide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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